molecular formula C24H27N5O2 B2483834 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1251553-54-4

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2483834
CAS No.: 1251553-54-4
M. Wt: 417.513
InChI Key: QDIALQYVCXIBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide belongs to a class of piperidine-4-carboxamide derivatives characterized by a pyrimidine core and diverse N-substituents. Its structure features:

  • A 4-ethylphenoxy group at the 6-position of the pyrimidine ring.
  • A piperidine-4-carboxamide scaffold, with the amide nitrogen substituted by a pyridin-2-ylmethyl group.

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-18-6-8-21(9-7-18)31-23-15-22(27-17-28-23)29-13-10-19(11-14-29)24(30)26-16-20-5-3-4-12-25-20/h3-9,12,15,17,19H,2,10-11,13-14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIALQYVCXIBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a synthetic compound that belongs to a class of piperidine derivatives. These compounds are often studied for their potential pharmacological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this specific compound based on available literature, including its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring
  • A pyrimidine moiety
  • An ethylphenoxy group

The molecular formula is C26H30N4O2C_{26}H_{30}N_{4}O_{2}, with a molecular weight of approximately 430.5 g/mol. Its unique structural components suggest potential interactions with various biological targets, particularly due to the presence of the piperidine scaffold, which is known for its versatility in drug design.

Biological Activity Spectrum

A recent study utilized in silico methods to evaluate the biological activity spectra of new piperidine derivatives. The findings indicated that these compounds could potentially affect:

  • Enzymes
  • Receptors
  • Transport systems
  • Voltage-gated ion channels

These interactions suggest a wide range of possible therapeutic applications, including:

  • Cancer Treatment : Potential activity against tumor growth.
  • Central Nervous System Disorders : Possible applications in treating conditions such as depression or anxiety.
  • Antimicrobial Agents : Indications of effectiveness against various pathogens .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamideContains oxazole ringDifferent biological activity due to oxazole presence
4-[3-[6-Ethyl-2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methylidene]-n-pyridazin-3-ylpiperidine-1-carboxamideFeatures pyridazine instead of pyrimidineDistinct pharmacological profiles
N-(6-chloropyrazin-2-yl)-4-[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamideIncorporates chloropyrazine moietyDifferences in target interactions due to halogen substitution

Case Studies and Research Findings

While direct case studies involving this specific compound are scarce, research on related piperidine derivatives provides insights into their potential effects:

  • In Vitro Studies : Compounds similar to this one have shown promising results in inhibiting cancer cell proliferation in laboratory settings.
  • Animal Models : Studies on piperidine derivatives have indicated efficacy in reducing symptoms associated with neurodegenerative diseases through modulation of neurotransmitter systems.
  • Clinical Implications : The versatility of the piperidine structure allows for modifications that can enhance bioavailability and target specificity, making them suitable candidates for further clinical development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of this compound can be contextualized by comparing it with structurally related derivatives. Below is a detailed analysis:

Structural Variations and Molecular Properties

Key structural differences among analogs lie in:

Pyrimidine substituents (e.g., 4-ethylphenoxy vs. trifluoromethyl).

N-substituents on the piperidine carboxamide (e.g., pyridin-2-ylmethyl vs. fluorobenzyl).

Table 1: Comparison of Key Structural Features and Molecular Properties
Compound Name Pyrimidine Substituent N-Substituent Molecular Weight (g/mol) Key Structural Notes Reference
Target Compound 4-ethylphenoxy pyridin-2-ylmethyl ~402.5* Pyridine ring may enhance π-π stacking
N-(4-Fluorobenzyl) analog 4-ethylphenoxy 4-fluorobenzyl 424.4 Fluorine improves metabolic stability
N-(Cyclopropylmethyl) analog 4-ethylphenoxy cyclopropylmethyl 380.5 Aliphatic substituent reduces polarity
Trifluoromethylpyrimidine analog 6-(trifluoromethyl) 2,4-dimethylphenyl 378.4 Trifluoromethyl enhances lipophilicity
LIMK2 Inhibitor (Reference compound) 5-methyl-pyrrolo[2,3-d]pyrimidinyl 3-phenoxyphenyl Not reported Type I ATP-competitive inhibitor
Capivasertib (Antineoplastic agent) 1H-pyrrolo[2,3-d]pyrimidinyl (S)-1-(4-chlorophenyl)-3-hydroxypropyl 428.9 Targets AKT kinase

*Calculated based on molecular formula (estimated as C24H26N4O2).

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethylpyrimidine analog () has a ClogP ~3.5 (estimated), whereas the target compound’s pyridin-2-ylmethyl group may reduce lipophilicity, improving aqueous solubility .
  • Metabolic Stability : Fluorinated analogs (e.g., N-(4-fluorobenzyl); ) resist oxidative metabolism due to fluorine’s electronegativity, a feature absent in the target compound .
  • Molecular Weight : The target compound (~402.5 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like the N-(3-hydroxypropyl)indoline derivative (, MW >450) .

Key Research Findings and Implications

Substituent Effects on Target Engagement: The 4-ethylphenoxy group in the target compound may occupy hydrophobic pockets in kinase binding sites, similar to the 3-phenoxyphenyl group in LIMK2 inhibitors . The pyridin-2-ylmethyl substituent could engage in hydrogen bonding via its nitrogen atom, a feature absent in aliphatic analogs (e.g., cyclopropylmethyl; ) .

Selectivity Challenges: Analogs with trifluoromethyl groups () show enhanced potency but risk off-target effects due to increased lipophilicity . The target compound’s balance of polar (pyridine) and nonpolar (ethylphenoxy) groups may optimize selectivity.

Therapeutic Potential: While capivasertib () is clinically validated for cancer, the target compound’s unique structure warrants evaluation in kinase assays or GPCR screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.